molecular formula C8H17ClN2O B3086406 1-Propionyl-4-piperidinamine hydrochloride CAS No. 1158779-86-2

1-Propionyl-4-piperidinamine hydrochloride

Cat. No.: B3086406
CAS No.: 1158779-86-2
M. Wt: 192.68
InChI Key: WGEGZIPFBZHTKB-UHFFFAOYSA-N
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Description

1-Propionyl-4-piperidinamine hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propionyl-4-piperidinamine hydrochloride can be synthesized through several methods. One common approach involves the acylation of 4-piperidinamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, followed by purification through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Propionyl-4-piperidinamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Propionyl-4-piperidinamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propionyl-4-piperidinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

1-Propionyl-4-piperidinamine hydrochloride can be compared with other piperidine derivatives, such as:

Uniqueness: this compound is unique due to its specific acylation at the piperidine nitrogen, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-5-3-7(9)4-6-10;/h7H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEGZIPFBZHTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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